(R)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
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Overview
Description
®-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound with potential applications in medicinal chemistry. The compound features a cyclopropyl group attached to a pyridine ring, an isopropyl group, and a dihydrooxazole ring, making it structurally unique and potentially useful in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acetylene and nitriles.
Oxazole Ring Formation: The dihydrooxazole ring can be formed through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclopropyl alcohols or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ®-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities.
2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole: The racemic mixture of the compound.
2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-oxazole: A structurally similar compound lacking the dihydro component.
Uniqueness: ®-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both cyclopropyl and dihydrooxazole rings. This combination of structural features may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4R)-2-(6-cyclopropylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-9(2)13-8-17-14(16-13)12-5-3-4-11(15-12)10-6-7-10/h3-5,9-10,13H,6-8H2,1-2H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVVAHSZBLOFY-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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